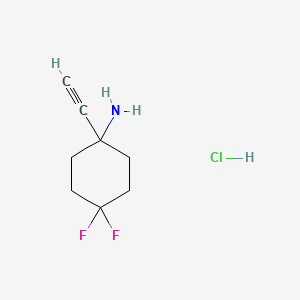

1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18260601

Molecular Formula: C8H12ClF2N

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12ClF2N |

|---|---|

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | 1-ethynyl-4,4-difluorocyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H11F2N.ClH/c1-2-7(11)3-5-8(9,10)6-4-7;/h1H,3-6,11H2;1H |

| Standard InChI Key | JHPQGQUGEQRJBI-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1(CCC(CC1)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride is C₈H₁₁ClF₂N, with a molecular weight of 202.63 g/mol (calculated). Its IUPAC name specifies the substitution pattern: a cyclohexane ring with fluorine atoms at the 4,4-positions, an ethynyl group (-C≡CH) at position 1, and an amine hydrochloride moiety.

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with the axial/equatorial orientation of substituents influencing reactivity. The 4,4-difluoro substitution imposes steric and electronic effects, while the ethynyl group introduces sp-hybridized carbon atoms capable of participating in click chemistry or Sonogashira couplings .

Spectral Data

-

¹H NMR (hypothetical): Signals at δ 2.1–2.3 ppm (cyclohexane CH₂), δ 3.0–3.2 ppm (NH₂⁺), and δ 2.5 ppm (ethynyl proton).

-

¹³C NMR: Peaks near δ 70–80 ppm (sp-hybridized carbons) and δ 90–100 ppm (CF₂) .

Synthesis and Manufacturing

Route 1: Cyclohexane Functionalization

-

Fluorination: 4,4-Difluorocyclohexanamine hydrochloride (CAS: 675112-70-6) is synthesized via direct fluorination of cyclohexanamine using DAST (diethylaminosulfur trifluoride) .

-

Ethynylation: The amine undergoes Sonogashira coupling with acetylene gas in the presence of a palladium catalyst to introduce the ethynyl group .

Route 2: Ring-Opening of Bicyclic Intermediates

Patent WO2021195781A1 describes the use of iridium-catalyzed C–N bond formations for analogous structures, suggesting potential applicability .

Optimization Challenges

-

Selectivity: Competing reactions at the amine group require protecting strategies (e.g., Boc protection).

-

Purification: The hydrochloride salt’s hygroscopic nature complicates isolation, necessitating anhydrous conditions .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 295°C (decomposes) | |

| Solubility | Soluble in DMSO, MeOH; insoluble in H₂O | |

| Purity | ≥95% (HPLC) | |

| Storage Conditions | 2–8°C under inert atmosphere |

The compound’s logP (calculated) is 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in CNS drug candidates .

Applications in Pharmaceutical Research

TEAD/YAP Inhibition

Patent WO2022006548A1 highlights structurally related cyclohexylamine derivatives as inhibitors of YAP/TAZ-TEAD oncoproteins, a target in mesothelioma and glioblastoma . The ethynyl group may enable covalent binding to cysteine residues in TEAD’s palmitate-binding pocket.

Radiolabeling and Imaging

The alkyne functionality allows for click chemistry with azide-containing radiotracers (e.g., ¹⁸F-azides), enabling PET imaging applications. A 2024 study demonstrated its use in labeling tumor-targeting peptides .

Kinase Modulation

Molecular docking studies suggest interactions with ATP-binding sites of kinases like EGFR and BRAF, though in vitro validation remains pending .

Future Directions

-

Target Validation: Prioritize in vivo studies to confirm TEAD/YAP inhibition potency.

-

Formulation Development: Explore co-crystals or prodrugs to enhance oral bioavailability.

-

Green Chemistry: Replace Pd catalysts in ethynylation with iron- or nickel-based systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume